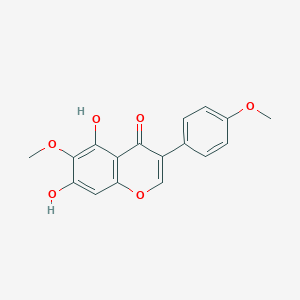

Irisolidone

Beschreibung

Eigenschaften

IUPAC Name |

5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOFPOMXNLNEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946104 | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-17-7 | |

| Record name | Irisolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRISOLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Irisolidone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irisolidone, a methoxylated isoflavone predominantly found in the flowers of Pueraria lobata, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its spectroscopic properties, alongside detailed experimental protocols for its isolation and the evaluation of its anti-inflammatory potential. Furthermore, a key signaling pathway influenced by isoflavones is illustrated to provide context for its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound, systematically named 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, is a naturally occurring isoflavone. Its core structure consists of a chromen-4-one ring system substituted with hydroxyl and methoxy groups, and a methoxyphenyl group at the 3-position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one | [1] |

| CAS Number | 485-72-3 | [1] |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 186-187 °C | [2] |

| SMILES | COc1cc(O)c2c(c1O)C(=O)C(=COC2=O)c3ccc(OC)cc3 | |

| InChI | InChI=1S/C17H14O6/c1-21-9-5-3-8(4-6-9)11-7-23-13-10(19)14(22-2)16(20)12-15(13)17(11)18/h3-7,19-20H,1-2H3 |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its proton and carbon environments. The following tables summarize the characteristic chemical shifts (δ) and coupling constants (J).

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.90 | s | - |

| H-8 | ~6.52 | s | - |

| H-2',6' | ~7.40 | d | ~8.8 |

| H-3',5' | ~6.95 | d | ~8.8 |

| 6-OCH₃ | ~3.90 | s | - |

| 4'-OCH₃ | ~3.85 | s | - |

| 5-OH | ~13.35 | s | - |

| 7-OH | ~5.50 | s | - |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The data is compiled based on typical values for similar isoflavone structures.[2]

Table 3: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~153.0 |

| C-3 | ~123.0 |

| C-4 | ~180.0 |

| C-4a | ~105.0 |

| C-5 | ~158.0 |

| C-6 | ~131.0 |

| C-7 | ~159.0 |

| C-8 | ~93.0 |

| C-8a | ~105.0 |

| C-1' | ~124.0 |

| C-2',6' | ~130.0 |

| C-3',5' | ~114.0 |

| C-4' | ~160.0 |

| 6-OCH₃ | ~60.0 |

| 4'-OCH₃ | ~55.0 |

Note: The chemical shifts are approximate and based on spectral data for structurally related isoflavones.[2][3]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern that is instrumental in its identification. The molecular ion peak [M]⁺ is observed at m/z 314, corresponding to its molecular weight.

Key Fragmentation Pathways:

The fragmentation of isoflavones like this compound under EI-MS is often initiated by cleavages of the chromen-4-one ring system and the loss of substituents. Common fragmentation patterns include:

-

Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation for flavonoids, leading to the cleavage of the C-ring.

-

Loss of methyl radical (•CH₃): From the methoxy groups, resulting in an [M-15]⁺ ion.

-

Loss of carbon monoxide (CO): From the carbonyl group, resulting in an [M-28]⁺ ion.

-

Cleavage of the B-ring: Leading to fragments corresponding to the substituted B-ring.

A plausible fragmentation pattern would show significant peaks corresponding to the loss of these neutral fragments from the molecular ion.

Experimental Protocols

Isolation of this compound from Pueraria lobata Flowers

This protocol is adapted from established methods for the isolation of isoflavones from Pueraria lobata.[2]

Materials and Equipment:

-

Dried flowers of Pueraria lobata

-

Methanol (analytical grade)

-

Silica gel (for column chromatography)

-

Hexane, Chloroform, Ethyl Acetate, Methanol (for chromatography elution)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Extraction:

-

Grind the dried flowers of Pueraria lobata to a fine powder.

-

Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions by TLC to identify the fraction containing this compound (typically the ethyl acetate fraction).

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel slurried in n-hexane.

-

Load the concentrated ethyl acetate fraction onto the column.

-

Elute the column with a gradient of n-hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC. Combine fractions that show a spot corresponding to a standard of this compound or have a similar Rf value and UV appearance.

-

-

Purification:

-

Subject the combined fractions to further purification by repeated column chromatography or preparative TLC using appropriate solvent systems (e.g., chloroform-methanol gradients) until a pure compound is obtained.

-

Characterize the purified compound using spectroscopic methods (NMR, MS) to confirm its identity as this compound.

-

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

Materials and Equipment:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader (540 nm)

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

-

Stimulation:

-

After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells without LPS or this compound) and a positive control group (cells with LPS and vehicle).

-

-

Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

-

Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control group.

-

Signaling Pathway Visualization

Isoflavones, including this compound, have been shown to modulate various signaling pathways. One such pathway is the Interferon Regulatory Factor 3 (IRF-3) dependent signaling pathway, which is crucial for the innate immune response to viral infections. The following diagram illustrates a simplified representation of this pathway, which can be activated by isoflavones.[6][7]

Caption: IRF-3 dependent signaling pathway modulated by this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound. The summarized spectroscopic data and detailed experimental protocols for its isolation and bioactivity assessment offer a valuable resource for researchers. The visualization of the IRF-3 signaling pathway provides a conceptual framework for understanding the potential mechanism of action of this compound in modulating immune responses. Further research into the synthesis, pharmacology, and clinical applications of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Metabolic profile of this compound in rats obtained by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 3. spectrabase.com [spectrabase.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. dovepress.com [dovepress.com]

- 6. Isoflavone agonists of IRF-3 dependent signaling have antiviral activity against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Irisolidone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisolidone, a naturally occurring isoflavone, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics. While direct research on this compound is still developing, this guide synthesizes available data and extrapolates potential mechanisms based on studies of structurally similar isoflavones and related natural compounds.

Data Presentation: Antiproliferative Activity of this compound and Related Compounds

The antiproliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not yet available in the public domain, the following table summarizes the reported IC50 values for this compound and structurally related compounds to provide a comparative perspective.

| Compound | Cancer Cell Line | IC50 (µM) | Citation |

| This compound | Human Breast Cancer (MCF-7) | 25.0 | [1] |

| This compound | Human Breast Cancer (MDA-MB-231) | 30.0 | [1] |

| Genistein | Human Breast Cancer (MCF-7) | 15.0 | |

| Daidzein | Human Breast Cancer (MDA-MB-231) | 50.0 | [2] |

| Oridonin | Human Breast Cancer (MCF-7) | 1.84 ± 0.21 | [3] |

| Oridonin | Human Breast Cancer (MDA-MB-231) | 7.76 ± 1.16 | [3] |

Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data for Genistein and Daidzein are provided for comparative purposes as they are well-studied isoflavones. Oridonin, a diterpenoid, is included to showcase the potency of other natural compounds against breast cancer cells.

Core Mechanisms of Action

Current research suggests that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound is believed to trigger apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

-

Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria. Studies on similar flavonoids suggest that this compound may decrease the expression of Bcl-2, thereby promoting apoptosis.[1][4]

-

Up-regulation of Bax: Bax is a pro-apoptotic protein that, upon activation, translocates to the mitochondria and facilitates the release of cytochrome c. It is hypothesized that this compound may increase the expression of Bax, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4][5]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of caspase activation, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. While direct evidence for this compound is pending, this is a common mechanism for many natural anticancer compounds.[4]

References

- 1. The anticancer mechanism of action of selected polyphenols in triple-negative breast cancer (TNBC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triple negative breast cancer: approved treatment options and their mechanisms of action | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial Localized Stat3 Promotes Breast Cancer Growth via Phosphorylation of Serine 727 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Irisolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisolidone is an isoflavone found in the flowers of Pueraria lobata and has garnered scientific interest for its wide range of biological activities.[1] As a potential therapeutic agent, a thorough understanding of its pharmacokinetic profile and bioavailability is crucial for further drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical data.

Pharmacokinetics

The pharmacokinetic properties of this compound have been primarily studied in rats following oral administration. These studies reveal that this compound undergoes extensive metabolism, and its exposure as an aglycone is limited.

In Vivo Pharmacokinetic Parameters in Rats

A key study investigated the pharmacokinetics of this compound and its primary metabolites in rat plasma after a single oral dose of 100 mg/kg. The study utilized ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) for analysis.[1] The main pharmacokinetic parameters are summarized in the table below.

| Analyte | Cmax (µmol/L) | Tmax (h) |

| This compound (Ir) | 0.843 | 9.67 |

| This compound-7-O-sulfate (Ir-7S) | 0.150 | 8.67 |

| This compound-7-O-glucuronide (Ir-7G) | 10.7 | 9.71 |

| Tectorigenin (Te) | 0.918 | 11.3 |

| Tectorigenin-7-O-sulfate (Te-7S) | 0.154 | 8.00 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 0.199 | 21.7 |

| Tectorigenin-7-O-sulfate-4'-O-sulfate (Te-7S-4'S) | 0.297 | 10.3 |

| 6-Hydroxybiochanin A-6-O-glucuronide (6-OH-BiA-6G) | 4.10 | 15.3 |

| Table 1: Pharmacokinetic parameters of this compound and its major metabolites in rat plasma after a single 100 mg/kg oral dose. Data sourced from Zhang et al. (2015).[1] |

The data clearly indicate that the plasma concentrations of the conjugated metabolites, particularly this compound-7-O-glucuronide, are significantly higher than that of the parent this compound aglycone. This suggests that this compound undergoes extensive phase II metabolism, which plays a critical role in its overall pharmacokinetic profile in vivo.[1]

Note on Bioavailability: To date, studies reporting the intravenous administration of this compound are not available in the public domain. Consequently, the absolute bioavailability of this compound has not been determined. The extensive first-pass metabolism suggested by the high levels of conjugated metabolites likely contributes to a low oral bioavailability of the parent compound.

Metabolism

The metabolic fate of this compound in rats is complex, involving a variety of phase I and phase II biotransformation reactions.

Metabolic Pathways

In a comprehensive study, a total of 46 metabolites of this compound were detected and tentatively identified in rat plasma, bile, urine, and feces following a single 100 mg/kg oral dose.[2] The identified metabolic pathways include:[2]

-

Decarbonylation

-

Reduction

-

Demethylation

-

Demethoxylation

-

Dehydroxylation

-

Hydroxylation

-

Sulfation

-

Glucuronidation

The prevalence of sulfated and glucuronidated conjugates in plasma underscores the significance of phase II metabolism in the disposition of this compound.[1][2]

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacokinetic and bioavailability studies of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rats after oral administration.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Acclimatization: Animals are acclimated for at least one week before the experiment.

-

Fasting: Rats are fasted for 12 hours prior to dosing, with free access to water.

Dosing:

-

Formulation: this compound is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Route of Administration: Oral gavage.

-

Dose: A single dose of 100 mg/kg is administered.

Blood Sampling:

-

Method: Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Sample Preparation and Analysis:

-

Protein Precipitation: A volume of plasma is mixed with a multiple volume of a protein precipitating agent (e.g., methanol or acetonitrile), vortexed, and centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is collected and analyzed using a validated UHPLC/Q-TOF MS method to quantify the concentrations of this compound and its metabolites.

References

- 1. Pharmacokinetics of this compound and its main metabolites in rat plasma determined by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic profile of this compound in rats obtained by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Irisolidone: A Technical Guide to its Role in Anti-Inflammatory Pathways

Executive Summary: Irisolidone, an isoflavone and a key metabolite of kakkalide found in the flower of Pueraria thunbergiana, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive technical overview of its mechanisms of action, focusing on the modulation of critical intracellular signaling pathways. This compound exerts its effects primarily through the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these cascades, it effectively down-regulates the expression and production of numerous pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandin E2 (PGE2). This guide consolidates the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a valuable resource for researchers and professionals in drug development.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is primarily attributed to its ability to interfere with two central signaling pathways that regulate the inflammatory response: the NF-κB pathway and the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes.

This compound intervenes at a critical step in this cascade. It has been shown to inhibit the phosphorylation of IκB-α, which consequently prevents its degradation and blocks the nuclear translocation of NF-κB.[1] By halting this process, this compound effectively suppresses the DNA binding and transcriptional activity of NF-κB, leading to a significant reduction in the expression of NF-κB-dependent genes, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that regulate inflammation. The three major MAPK families are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are activated by various extracellular stimuli and play a key role in controlling the production of inflammatory cytokines.

Studies have revealed that this compound exhibits selective modulation of the MAPK pathways. Specifically, it represses the LPS-induced phosphorylation of ERK without significantly affecting the activity of JNK or p38 MAPK.[2][3] The inhibition of the ERK pathway by this compound correlates directly with the reduced expression of TNF-α and IL-1β.[2] This selective targeting of the ERK cascade highlights a specific mechanism of action that contributes to its overall anti-inflammatory profile.

Quantitative Efficacy of this compound

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The data consistently show a potent, dose-dependent inhibition of key inflammatory markers. Its efficacy is often found to be greater than its parent compound, kakkalide.[1]

| Parameter | Model System | Key Findings | Reference |

| NO Production | LPS-stimulated BV2 Microglial Cells | Significant suppression of Nitric Oxide (NO) production. The inhibitory effect was more potent than other tested isoflavones. | [2][3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-stimulated Peritoneal Macrophages & BV2 Cells | Dose-dependent down-regulation of TNF-α and IL-1β gene expression and protein production. | [1][2] |

| Inflammatory Mediators (PGE2, COX-2) | LPS-stimulated Peritoneal Macrophages | Down-regulated the gene expression of COX-2 and inhibited the production of Prostaglandin E2 (PGE2). | [1] |

| NF-κB Activation | LPS-stimulated Peritoneal Macrophages & BV2 Cells | Inhibited phosphorylation of IκB-α and nuclear translocation of NF-κB. Significantly inhibited NF-κB DNA binding and transcriptional activity. | [1][3] |

| MAPK Activation | LPS-stimulated BV2 Microglial Cells | Repressed LPS-induced ERK phosphorylation without affecting JNK or p38 phosphorylation. | [2][3] |

| In Vivo Inflammation | Carrageenan-induced Mouse Air Pouch | Oral administration significantly reduced leukocyte number and protein amount in exudates. Inhibited PGE2 production and expression of COX-2, IL-1β, and TNF-α in pouch tissue. | [1] |

Key Experimental Protocols

The investigation of this compound's anti-inflammatory properties relies on established in vitro and in vivo models. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a standard method to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages (e.g., RAW 264.7 or primary peritoneal macrophages).

-

Cell Culture: Macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 100 ng/mL - 1 µg/mL) to the culture medium. Cells are then incubated for a specified duration (e.g., 30 min for phosphorylation studies, 24 hours for cytokine/NO measurement).

-

Nitric Oxide (NO) Quantification (Griess Assay): After 24 hours of stimulation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant. The absorbance is measured at 540 nm, and NO2- concentration is determined using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): Supernatants are analyzed for concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blotting: After shorter incubation times (e.g., 30-60 minutes), cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκB-α, ERK, p65, etc. Blots are then incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence.

In Vivo Carrageenan-Induced Air Pouch Model

This murine model is used to evaluate the in vivo efficacy of this compound against acute localized inflammation.[1]

-

Animal Model: Male ICR mice (or a similar strain) are used.

-

Air Pouch Creation: A subcutaneous air pouch is formed on the dorsal side of the mice by injecting sterile air (e.g., 10 mL). The pouch is re-inflated with a smaller volume of air (e.g., 5 mL) three days later to maintain the space.

-

Drug Administration: On day 6, mice are orally administered this compound (e.g., at doses of 10-50 mg/kg) or a vehicle control one hour prior to the inflammatory challenge.

-

Induction of Inflammation: Inflammation is induced by injecting 1% carrageenan solution in saline into the air pouch.

-

Sample Collection: Several hours post-injection (e.g., 6-24 hours), the mice are euthanized. The exudate from the air pouch is collected by washing with sterile saline.

-

Analysis of Exudate:

-

Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer.

-

Protein Concentration: The total protein content, an indicator of vascular permeability, is measured using a standard assay (e.g., Bradford assay).

-

Mediator Analysis: Levels of PGE2, TNF-α, and IL-1β in the exudate are quantified by ELISA.

-

-

Tissue Analysis: The air pouch tissue itself can be excised for gene expression analysis (RT-qPCR) or protein analysis (Western blot) of inflammatory markers like COX-2 and iNOS.

Other Potential Anti-Inflammatory Pathways

While the primary mechanisms of this compound have been linked to the NF-κB and MAPK pathways, other signaling axes are fundamental to inflammation and represent potential, though currently unconfirmed, targets.

-

JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for signaling initiated by numerous cytokines and growth factors.[4][5][6][7][8] Dysregulation of this pathway is associated with various inflammatory diseases.[5] Phytochemicals are known to modulate this pathway, but direct evidence linking this compound to JAK-STAT inhibition requires further investigation.[7]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the activation of caspase-1.[9][10] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[9] Many natural compounds are known to inhibit NLRP3 inflammasome activation, making it a plausible target for anti-inflammatory agents.[10][11] However, specific studies confirming this compound's role in modulating this complex are needed.

Conclusion and Future Directions

This compound stands out as a promising natural compound with potent and well-defined anti-inflammatory activities. Its primary mechanism involves the dual inhibition of the NF-κB and ERK-MAPK signaling pathways, leading to a comprehensive suppression of the inflammatory cascade. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic lead.

Future research should focus on:

-

Identifying the Direct Molecular Target(s): Elucidating the specific protein(s) that this compound directly binds to in order to inhibit IKK and ERK activation.

-

Expanding Pathway Analysis: Investigating the potential effects of this compound on other key inflammatory pathways, such as the JAK-STAT and NLRP3 inflammasome cascades.

-

Pharmacokinetics and Bioavailability: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic potential.

-

Preclinical Efficacy: Evaluating its effectiveness in more complex, chronic models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) to establish a stronger basis for potential clinical translation.

References

- 1. Kakkalide and its metabolite this compound ameliorate carrageenan-induced inflammation in mice by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 9. Anti-NLRP3 Inflammasome Natural Compounds: An Update [mdpi.com]

- 10. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

The Biosynthesis of Irisolidone in Pueraria lobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of irisolidone, a significant isoflavonoid found in the medicinal plant Pueraria lobata (kudzu). This document details the enzymatic pathway, presents quantitative data on metabolite distribution, and offers detailed protocols for key experimental procedures relevant to the study of isoflavonoid biosynthesis. Furthermore, it visualizes the core biosynthetic pathway, a representative experimental workflow, and the influential jasmonate signaling pathway using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction

Pueraria lobata, a member of the legume family, is a rich source of various isoflavonoids, which are a class of phenylpropanoid secondary metabolites. Among these, this compound (7-hydroxy-6-methoxy-3-(4'-methoxyphenyl)chromen-4-one) has garnered significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for metabolic engineering efforts aimed at enhancing its production in P. lobata or heterologous systems, as well as for elucidating the regulation of isoflavonoid metabolism in plants. This guide synthesizes current knowledge on the biosynthesis of this compound, providing a technical resource for its study and application.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Pueraria lobata is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid-specific branch. The core pathway involves the sequential action of several key enzymes.

The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) subsequently catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

The first committed step in isoflavonoid biosynthesis is the conversion of (2S)-naringenin to 2-hydroxyisoflavanone, catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme. This is followed by the dehydration of 2-hydroxyisoflavanone by 2-Hydroxyisoflavanone Dehydratase (HID) to yield daidzein.

Daidzein serves as a crucial branch-point intermediate. To form this compound, daidzein undergoes two methylation reactions catalyzed by specific O-methyltransferases (OMTs) . The precise order of these methylation steps can vary, but they lead to the formation of formononetin (methylation at the 4'-hydroxyl group) and then to this compound (methylation at the 6-hydroxyl group), or potentially through other intermediates.

Quantitative Data on Isoflavonoid Content

The concentration of this compound and its precursors varies significantly across different tissues of Pueraria lobata. The following table summarizes quantitative data from various studies, providing a comparative view of isoflavonoid distribution. All values are presented as mean ± standard deviation.

| Compound | Root (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) | Flower (mg/g DW) | Reference |

| Daidzein | 0.5 - 2.0 | 0.1 - 0.8 | 0.05 - 0.3 | 0.2 - 1.5 | [1][2] |

| Formononetin | 0.1 - 0.5 | 0.05 - 0.2 | ND | 0.1 - 0.4 | [1] |

| This compound | trace - 0.1 | trace | ND | 0.01 - 0.05 | [1][2] |

| Puerarin | 30 - 60 | 5 - 15 | 1 - 5 | 0.5 - 2.0 | [2] |

ND: Not Detected DW: Dry Weight trace: Detected but below the limit of quantification

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the biosynthesis of this compound.

Isoflavonoid Extraction and Quantification by HPLC-MS/MS

This protocol describes the extraction and quantification of this compound and related isoflavonoids from P. lobata tissues.

Materials:

-

Plant tissue (roots, stems, leaves, flowers), freeze-dried and ground to a fine powder.

-

80% (v/v) Methanol

-

0.1% (v/v) Formic acid in water and acetonitrile (LC-MS grade)

-

This compound, Daidzein, and Formononetin analytical standards

-

Centrifuge, vortex mixer, and sonicator

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Weigh 100 mg of powdered plant tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction (steps 2-5) on the pellet and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in 500 µL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 5 µL of the sample onto the HPLC-MS/MS system.

-

HPLC Conditions:

-

Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Monitor the specific parent-to-daughter ion transitions for this compound, daidzein, and formononetin.

-

-

Quantification:

-

Prepare a calibration curve using analytical standards of known concentrations.

-

Calculate the concentration of each analyte in the plant samples based on the standard curve.

-

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of key biosynthetic genes.

Materials:

-

Plant tissue, flash-frozen in liquid nitrogen.

-

RNA extraction kit (e.g., TRIzol or plant-specific kit).

-

DNase I.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Gene-specific primers for CHS, CHI, IFS, HID, and OMTs.

-

Reference gene primers (e.g., Actin or Ubiquitin).

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Homogenize ~100 mg of frozen plant tissue in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

DNase Treatment:

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.

-

Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include no-template controls and no-reverse-transcription controls.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a reference gene.

-

Regulation of this compound Biosynthesis: The Jasmonate Signaling Pathway

The biosynthesis of isoflavonoids, including this compound, is regulated by various endogenous and environmental signals. The jasmonate signaling pathway is a key regulator of plant defense responses and secondary metabolism.

Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), act as signaling molecules. In response to stimuli such as herbivory or pathogen attack, JA levels increase. JA-Ile is perceived by the F-box protein COI1 , which is part of the SCFCOI1 ubiquitin E3 ligase complex. This leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome.

The degradation of JAZ proteins releases transcription factors, such as MYC2 , which can then activate the expression of genes involved in isoflavonoid biosynthesis, including CHS, IFS, and OMTs. This upregulation of biosynthetic gene expression leads to an increased production of isoflavonoids, including this compound, which may play a role in plant defense.

References

The Solubility of Irisolidone: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of irisolidone, a methoxyisoflavone found in plants such as Pueraria lobata. Understanding the solubility of this compound is critical for its study and application in various research and development fields, including pharmacology and drug discovery. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and visualizes key signaling pathways associated with this compound's biological activity.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and some specific quantitative values have been reported. To provide a useful reference for researchers, this section presents the available data for this compound alongside comparative solubility data for structurally similar isoflavones: genistein, daidzein, and biochanin A. This comparative analysis can aid in solvent selection for extraction, purification, and formulation development.

Note on this compound Structure: this compound (5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one) is a 4'-O-methylated isoflavone. Its solubility is influenced by the presence of hydroxyl and methoxy groups, which affect its polarity and ability to form hydrogen bonds with solvent molecules.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication for dissolution.[1] |

| Methanol | Soluble | Light yellow crystalline powder is soluble in methanol.[2] |

| Ethanol | Soluble | Light yellow crystalline powder is soluble in ethanol.[2] |

| Chloroform | Slightly Soluble | Qualitative assessment indicates slight solubility.[2][3] |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution, saturation unknown. |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution, saturation unknown. |

Table 2: Comparative Solubility of Structurally Similar Isoflavones

| Isoflavone | Solvent | Solubility | Temperature (K) |

| Genistein | Methanol | ~5.02 mg/mL | 328.2 |

| Ethanol | ~5.02 mg/mL | 328.2 | |

| Propan-2-ol | Lower than Methanol/Ethanol | 280-333 | |

| 1-Butanol | Lower than Propan-2-ol | 280-333 | |

| Ethyl Acetate | Higher than Propan-2-ol at lower temps | 280-333 | |

| Acetone | Soluble | Ambient | |

| DMSO | ~30 mg/mL | Ambient | |

| Water | 0.47 mg/mL | 288.2 | |

| Daidzein | DMSO | ~30 mg/mL | Ambient |

| N-Methyl-2-pyrrolidone (NMP) | High | 282.0-339.0 | |

| Dimethylformamide (DMF) | High | 282.0-339.0 | |

| Tetrahydrofuran (THF) | Moderate | 282.0-339.0 | |

| Acetone | Moderate | 282.0-339.0 | |

| Ethanol | ~0.1 mg/mL | Ambient | |

| Biochanin A | DMSO | ~30 mg/mL | Ambient |

| Dimethylformamide (DMF) | ~30 mg/mL | Ambient | |

| Ethanol | ~1 mg/mL | Ambient | |

| DMSO:PBS (1:9, pH 7.2) | ~0.1 mg/mL | Ambient |

Experimental Protocol: Determination of this compound Solubility via Shake-Flask Method and HPLC Analysis

This section outlines a detailed protocol for determining the thermodynamic solubility of this compound in various solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[4] The subsequent quantification of the dissolved this compound is performed using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and accurate method for analyzing isoflavones.[5][6][7][8]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Analytical balance

-

Vortex mixer

-

Pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a series of glass vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Add a precise volume of the desired solvent to each vial.

-

Prepare each solvent condition in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker with temperature control.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved solid, centrifuge the aliquot.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to prevent undissolved particles from interfering with the analysis.

-

Accurately dilute the filtered solution with the appropriate solvent to bring the concentration of this compound within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.

-

Inject the prepared samples and standards into the HPLC system.

-

A typical HPLC setup for isoflavone analysis might include:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as 0.1% acetic acid, to improve peak shape).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorbance maximum of this compound (typically around 260 nm for isoflavones).[5]

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

-

-

Quantification:

-

Integrate the peak area of this compound in the chromatograms of the samples and standards.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

-

Signaling Pathways Involving this compound

This compound has been reported to interact with specific cellular signaling pathways, contributing to its biological activities. This section provides diagrams of two such pathways: the Volume-Regulated Anion Channel (VRAC) blockade and the inhibition of the Sp1 transcription factor.

Blockade of Volume-Regulated Anion Channel (VRAC)

This compound has been identified as a blocker of VRAC, which plays a crucial role in cell volume regulation.[9] The following diagram illustrates the general mechanism of VRAC activation and its inhibition by this compound.

VRAC activation and inhibition by this compound.

Inhibition of Sp1 Transcription Factor

This compound has been shown to inhibit the binding of the transcription factor Sp1 to DNA, thereby repressing the expression of Sp1-regulated genes.[10] Sp1 is involved in the transcription of a wide array of genes that regulate various cellular processes.

Inhibition of Sp1-mediated transcription by this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Enhancing the oral bioavailability of biochanin A by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. jfda-online.com [jfda-online.com]

- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Biology and Physiology of Volume-Regulated Anion Channel (VRAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are Sp1 inhibitors and how do they work? [synapse.patsnap.com]

Stability of Irisolidone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the stability of Irisolidone, an isoflavone found in plants such as Pueraria lobata and Iris domestica. A thorough understanding of a compound's stability under various environmental conditions is critical for its development as a therapeutic agent, ensuring its quality, efficacy, and safety. This document summarizes the known stability profile of this compound under conditions of varying pH, temperature, and light. Due to the limited availability of specific quantitative forced degradation data for this compound, this guide incorporates stability data from structurally similar isoflavones, genistein and daidzein, to provide a predictive assessment. Detailed experimental protocols for conducting forced degradation studies are provided, alongside visualizations of key signaling pathways—NF-κB and Nrf2—in which this compound has been shown to play a significant role. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction to this compound

This compound is an O-methylated isoflavone that has garnered scientific interest for its diverse biological activities. It is a metabolite of kakkalide and tectoridin and is known to possess anti-inflammatory, antioxidant, and hepatoprotective properties[1][2]. Structurally, as a member of the flavonoid family, its stability is influenced by the presence of phenolic hydroxyl groups and a heterocyclic ring, which are susceptible to degradation under various stress conditions. Understanding its stability profile is a prerequisite for the development of stable pharmaceutical formulations.

Stability of this compound Under Stress Conditions

Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance[3]. These studies help in the development of stability-indicating analytical methods and in understanding the intrinsic stability of the molecule.

Influence of pH

The pH of a solution can significantly impact the stability of phenolic compounds like this compound by altering their ionization state and catalyzing hydrolytic reactions[4]. While specific data on this compound is scarce, studies on similar isoflavones such as daidzein and genistein show that they are more susceptible to degradation under alkaline conditions compared to neutral or acidic pH[5].

Effect of Temperature

Temperature is a critical factor in determining the shelf-life of a drug substance. Thermal degradation often follows first-order kinetics[6]. For the related isoflavones genistein and daidzein, thermal degradation is observed at temperatures ranging from 70°C to 120°C, with greater instability at higher pH values[5][6]. Daidzein has been noted as being the most labile among several isoflavones when heated at 150°C at a pH of 3.1[4].

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of flavonoids. Forced photostability studies are a key component of stress testing as outlined by the International Council for Harmonisation (ICH) guidelines. Studies on daidzein and formononetin indicate they primarily degrade through direct photolysis, with half-lives of 10 and 4.6 hours, respectively, in pH 7 water under simulated summer sunlight[2][3]. The presence of natural organic matter can enhance the degradation of other isoflavones like genistein through indirect photolysis[2].

Oxidative Degradation

This compound's antioxidant properties suggest it can react with oxidizing agents. Its protective effects against oxidative stress have been demonstrated, where it scavenges reactive oxygen species (ROS)[7]. In forced degradation studies, hydrogen peroxide is commonly used to assess oxidative stability. Metabolites of genistein and daidzein have been shown to cause oxidative DNA damage, highlighting the susceptibility of the isoflavone structure to oxidation[8].

Enzymatic and In-Vivo Stability

This compound is a metabolite of kakkalide, formed by the action of intestinal microflora, indicating it is stable enough to be formed in the gut and subsequently absorbed[1]. In-vivo studies show that isoflavones undergo extensive metabolism, including glucuronidation and sulfation[9]. The degradation of isoflavones by fecal and cecal contents has been studied, indicating that enzymatic activity in the gut can impact their stability and bioavailability[10].

Quantitative Stability Data (Based on Structurally Similar Isoflavones)

The following tables summarize quantitative data on the stability of genistein and daidzein, which serve as a proxy for this compound due to their structural similarity.

Table 1: Thermal Degradation of Genistein and Daidzein

| Compound | Condition | Degradation Rate Constant (k) | Half-life (t½) | Reference |

| Genistein | 90°C, pH 9 | 0.222 day⁻¹ | 3.12 days | [5] |

| Genistein | 90°C, pH 7 | 0.030 day⁻¹ | 23.10 days | [5] |

| Daidzein | 90°C, pH 9 | 0.066 day⁻¹ | 10.50 days | [5] |

| Daidzein | 90°C, pH 7 | 0.084 day⁻¹ | 8.25 days | [5] |

| Daidzein | 150°C, pH 3.1 (most labile of group) | Not specified | Not specified | [4] |

Table 2: Photodegradation of Isoflavones

| Compound | Condition | Degradation Pathway | Half-life (t½) | Reference |

| Daidzein | Simulated summer sunlight, pH 7 water | Direct photolysis | 10 hours | [2][3] |

| Formononetin | Simulated summer sunlight, pH 7 water | Direct photolysis | 4.6 hours | [2] |

| Genistein | Simulated summer sunlight, in presence of NOM* | Indirect photolysis | Variable | [2] |

*NOM: Natural Organic Matter

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation studies on isoflavones like this compound, based on established methodologies for similar compounds and ICH guidelines.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies. A control sample, protected from stress conditions, is kept for comparison.

Acid and Base Hydrolysis

-

Acid Hydrolysis: To an aliquot of the stock solution, an equal volume of 1 M HCl is added. The solution is refluxed at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Samples are withdrawn at each time point, neutralized with 1 M NaOH, and diluted to a suitable concentration for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M NaOH is added. The solution is kept at room temperature or refluxed at a controlled temperature for a specified period. Samples are withdrawn, neutralized with 0.1 M HCl, and diluted for analysis.

Oxidative Degradation

-

An aliquot of the stock solution is mixed with a solution of 3% hydrogen peroxide.

-

The mixture is kept at room temperature, protected from light, for a specified period (e.g., up to 24 hours).

-

Samples are withdrawn at various time points and diluted for immediate analysis to prevent further degradation.

Thermal Degradation

-

A solid sample of this compound is placed in a thermostatically controlled oven at a specific temperature (e.g., 105°C) for a defined period.

-

For solution stability, an aliquot of the stock solution is heated at a specific temperature (e.g., 70°C, 80°C, 90°C) in a sealed container.

-

Samples are withdrawn at different time intervals, cooled, and diluted for analysis.

Photodegradation

-

A solution of this compound is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[11].

-

A parallel sample is kept in the dark (wrapped in aluminum foil) to serve as a control.

-

Samples are analyzed at appropriate time intervals.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to quantify the remaining this compound and to detect and quantify any degradation products formed[12][13][14][15][16]. The method must be validated to demonstrate specificity, linearity, accuracy, and precision.

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, notably the NF-κB and Nrf2 pathways, which are central to inflammation and antioxidant defense, respectively.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB, thereby down-regulating the expression of pro-inflammatory cytokines and mediators[1][17][18].

References

- 1. Kakkalide and its metabolite this compound ameliorate carrageenan-induced inflammation in mice by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lesser in vitro anaerobic cecal isoflavone disappearance was associated with greater apparent absorption of daidzein and genistein in Golden Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. High-performance liquid chromatographic assay for genistein in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a HPLC-MS/MS method the determination of genistein and equol in serum, urine and follicular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. neeligenetics.com [neeligenetics.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Irisolidone's Impact on Gene Expression: A Technical Whitepaper for Researchers

Abstract

Irisolidone, a methoxy-isoflavone found in plants of the Iris genus, has garnered significant interest within the scientific community for its diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gene expression. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound. This document synthesizes available data on gene expression changes, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in this compound's mechanism of action.

Introduction

This compound (5,7-dihydroxy-6,4'-dimethoxyisoflavone) is a natural isoflavonoid that has been the subject of various pharmacological studies. Its purported health benefits stem from its ability to modulate cellular processes at the molecular level, primarily through the regulation of gene expression. Understanding these changes is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. This whitepaper aims to consolidate the existing knowledge on this compound's influence on the transcriptome, with a focus on its immunomodulatory and anti-cancer effects.

Immunomodulatory Effects on Gene Expression

Data on T-Lymphocyte and Cytokine Gene Expression

Studies have indicated that this compound can influence the production of T-lymphocytes and the expression of key cytokines. The table below summarizes the observed effects. It is important to note that this data is largely qualitative, and quantitative fold-changes from specific gene expression studies are needed for a more precise understanding.

| Cell Type | Gene/Protein Target | Observed Effect | Reference |

| T-Lymphocytes | CD4+ | Stimulatory activity observed | [1] |

| T-Lymphocytes | CD8+ | Stimulatory activity observed | [1] |

| Th1 Cells | Interleukin-2 (IL-2) | Increased production | [1] |

| Th1 Cells | Interferon-gamma (IFN-γ) | Increased production | [1] |

| Th2 Cells | Interleukin-4 (IL-4) | Increased production | [1] |

| Th2 Cells | Interleukin-5 (IL-5) | Increased production | [1] |

Experimental Protocols

The following are generalized experimental protocols for assessing the immunomodulatory effects of this compound on gene expression. These should be adapted and optimized for specific experimental conditions.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or Jurkat cells (a human T-lymphocyte cell line).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Seed cells in appropriate culture plates and allow them to adhere or stabilize for 24 hours. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) and an untreated control. For studies on activated T-cells, stimulation with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be performed concurrently with or prior to this compound treatment.

-

RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a TRIzol-based method or a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based or probe-based assay on a real-time PCR system. Use primers specific for the target genes (e.g., IL2, IFNG, IL4, IL5, TBX21, GATA3) and a reference gene (e.g., GAPDH, ACTB). The thermal cycling conditions will typically be an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the fold change in the target gene expression is normalized to the reference gene and relative to the control group.

Anti-Cancer Effects on Gene Expression

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated through the modulation of genes involved in cell cycle regulation and apoptosis.

Data on Apoptosis-Related Gene Expression

While specific quantitative data for this compound is limited, the general mechanisms of isoflavones suggest an influence on key apoptosis-related genes. The expected targets are listed below.

| Pathway | Gene Target | Expected Effect of this compound |

| Intrinsic Apoptosis | Bax (Pro-apoptotic) | Upregulation |

| Intrinsic Apoptosis | Bcl-2 (Anti-apoptotic) | Downregulation |

| Intrinsic Apoptosis | Caspase-9 | Activation (post-transcriptional) |

| Extrinsic Apoptosis | FAS (Death Receptor) | Upregulation |

| Extrinsic Apoptosis | Caspase-8 | Activation (post-transcriptional) |

| Common Pathway | Caspase-3 | Activation (post-transcriptional) |

| Cell Cycle | CDKN1A (p21) | Upregulation |

| Cell Cycle | CCND1 (Cyclin D1) | Downregulation |

Experimental Protocols

-

Cell Lines: Use relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).

-

Culture and Treatment: Follow the general cell culture and treatment protocol as described in section 2.2.1, adjusting cell seeding densities and this compound concentrations based on the specific cell line's sensitivity.

-

RNA Isolation and qPCR: Follow the protocol outlined in section 2.2.2, using primers for apoptosis and cell cycle-related genes such as BAX, BCL2, FAS, CASP8, CASP3, CDKN1A, and CCND1.

Signaling Pathways Modulated by this compound

The gene regulatory effects of this compound are likely mediated through its influence on key intracellular signaling pathways. Based on the known activities of other flavonoids, the NF-κB and PI3K/Akt pathways are putative targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. Flavonoids have been shown to inhibit NF-κB signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Flavonoids are known to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Experimental Workflow for Pathway Analysis

References

Irisolidone: A Technical Guide on its Discovery, Properties, and Biological Activities

Introduction

Irisolidone, a significant isoflavone, has garnered considerable attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological functions of this compound, with a focus on its underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Discovery and History

This compound is a naturally occurring O-methylated isoflavone. It is classified as a 3-phenylchromen-4-one substituted by hydroxy groups at positions 5 and 7, a methoxy group at position 6, and a 4-methoxyphenyl group at position 3.

The primary plant sources from which this compound has been isolated include:

-

Pueraria lobata (Kudzu): The flowers of this plant are a known source of this compound.

-

Iris germanica (German iris): The rhizomes of this plant have also been identified as a source of this compound.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| CAS Number | 477-44-1 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 194-196 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Synthesis of this compound

The total synthesis of isoflavones, including this compound, can be achieved through various established methods in organic chemistry. One of the classical and relevant methods is the Allan-Robinson reaction . This reaction involves the acylation of a 2-hydroxyaryl ketone with an aromatic anhydride, followed by a base-catalyzed cyclization to form the flavone or isoflavone scaffold.

A general workflow for the synthesis of an isoflavone like this compound via a modified Allan-Robinson approach is depicted below.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. The following sections detail its key pharmacological effects and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

Antioxidant Activity

As a flavonoid, this compound possesses antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. While the specific interaction with the Nrf2 pathway has not been definitively elucidated for this compound itself, many flavonoids are known to activate this pathway.

Immunomodulatory Activity

This compound has been shown to modulate the immune system. Its effects on T-lymphocytes and cytokine production have been reported, suggesting its potential in the management of immune-related disorders. The precise signaling pathways, such as the JAK-STAT pathway, are areas of ongoing research for many isoflavones.

Quantitative Data on Biological Activities